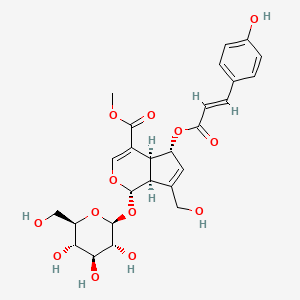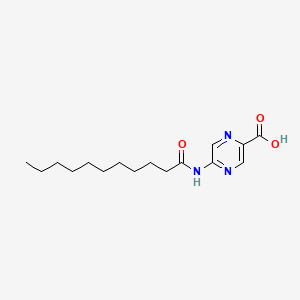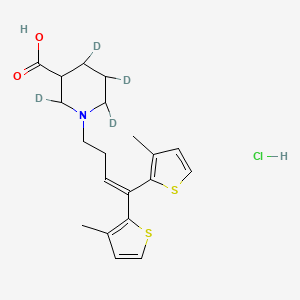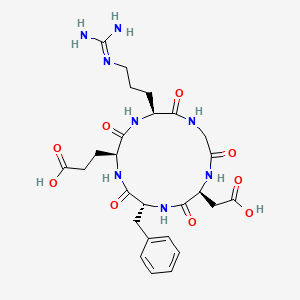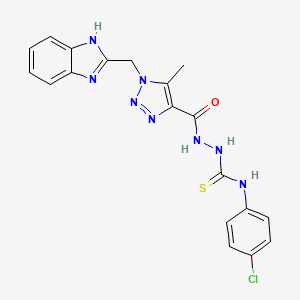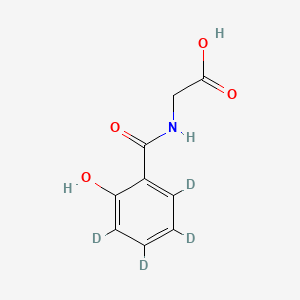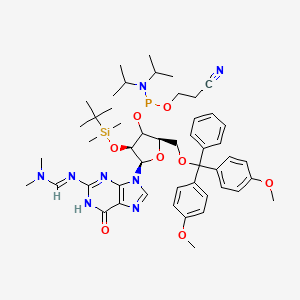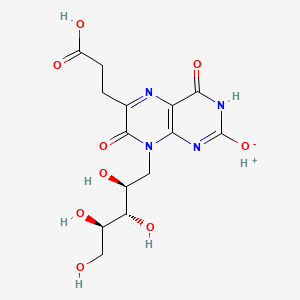![molecular formula C24H16N2 B12379666 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16: is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer in drug development due to its unique properties that can influence the pharmacokinetics and metabolic profile of pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 involves the incorporation of deuterium into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and often customized based on the desired application.
Industrial Production Methods: Industrial production of this compound is typically carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized equipment and reagents to facilitate the incorporation of deuterium. The production is often done in batches, and the compound is purified using techniques such as chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 is used as a tracer in reaction mechanisms and kinetic studies. Its deuterium labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. The deuterium label helps in identifying and quantifying metabolites in complex biological systems .
Medicine: In medicine, this compound is used in drug development to study the pharmacokinetics and pharmacodynamics of new drugs. Its unique properties help in understanding the absorption, distribution, metabolism, and excretion of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and labeling properties make it valuable in various applications, including the production of specialty chemicals and polymers .
Mécanisme D'action
The mechanism of action of 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 involves its role as a tracer in various biochemical and chemical processes. The deuterium label allows for the precise tracking of the compound in complex systems, providing valuable insights into reaction mechanisms and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparaison Avec Des Composés Similaires
- 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole
- 11,12-Dihydro-11-phenylindolo[2,3-a]carbazole
- Indolo[3,2-b]carbazole
- Indeno[1,2-b]carbazole
Comparison: 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. The deuterium label provides enhanced stability and allows for precise tracking in various applications. This makes it particularly valuable in scientific research, especially in studies involving reaction mechanisms, metabolic pathways, and drug development .
Propriétés
Formule moléculaire |
C24H16N2 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-(2,3,4,5,6-pentadeuteriophenyl)indolo[3,2-c]carbazole |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-22-13-7-5-10-17(22)18-14-15-21-23(24(18)26)19-11-4-6-12-20(19)25-21/h1-15,25H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D/hD |
Clé InChI |
CXYOEPZIGDJYLE-WFNINAPXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C3=C(C(=C(C(=C3C4=C2C5=C(C(=C4[2H])[2H])N(C6=C(C(=C(C(=C56)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)NC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


